The anti-fibrotic efficacy of nintedanib has been validated in various preclinical models. The following diagram and table summarize a typical in vivo experimental workflow from a study investigating its effect on cardiac allograft vasculopathy [1].
In vivo workflow for assessing this compound efficacy.
| Experimental Element | Protocol Details | | :--- | :--- | | In Vivo Model | Abdominal aortic transplantation in mice. C57BL/6JRj donors to CBA/JRj recipients [1]. | | Treatment Protocol | Daily oral gavage of 60 mg/kg this compound, starting one day post-transplantation until sacrifice [1]. | | Key Endpoint Analysis |
For in vitro studies, research on retinal pigment epithelial (RPE) cells provides a clear protocol for investigating this compound's role in reversing fibrosis-associated cellular changes:
Understanding this compound's pharmacokinetic profile is crucial for its clinical use and the development of improved formulations. Key characteristics and an advanced delivery approach are summarized below.
| Property | Description |
|---|---|
| Absorption & Bioavailability | Peak plasma concentration in 2-4 hours when taken with food. Absolute oral bioavailability is low (4.7%) due to first-pass metabolism [3]. |
| Distribution | Large volume of distribution (Vdss 1050 L); highly protein-bound (97.8%) [3]. |
| Metabolism | Primarily metabolized by esterases to metabolite BIBF 1202, followed by glucuronidation. Minor metabolism via CYP3A4 (~5%) [3]. |
| Elimination | Primarily excreted via feces/bile (~93%); elimination half-life is approximately 9.5 hours in IPF patients [3]. |
To overcome limitations of oral administration, an inhaled This compound nanosuspension (NTB-NS) has been developed [4]. This formulation allows for direct lung delivery, enhancing drug retention at the primary site of action while minimizing systemic exposure and side effects [4]. In a mouse model of silicosis, intratracheally administered NTB-NS provided robust anti-fibrotic effects and recovery of lung function, whereas a 100-fold greater oral dose given with triple the frequency failed to do so [4].
The following table summarizes the core pharmacokinetic parameters of nintedanib based on clinical studies [1] [2].
| Parameter | Value & Characteristics |
|---|---|
| Absorption & Bioavailability | Time-independent PK; Tmax: 2-4 hours; Absolute bioavailability: ~4.7% (extensive first-pass metabolism) [2]. |
| Distribution | Large volume of distribution (Vdss: 1050 L); High plasma protein binding (97.8%, primarily to albumin) [2]. |
| Metabolism | Primarily hydrolytic ester cleavage by carboxylesterase 1 (CES1) to BIBF 1202; Minor CYP3A4 demethylation (<5%); BIBF 1202 glucuronidated by UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [2] [3]. |
| Elimination | Feces: ~93% (20% as parent drug, 60% as BIBF 1202); Urine: <1%; Terminal half-life: ~10-15 hours (9.5 hrs in IPF patients) [1] [2]. |
| Linearity & Accumulation | Dose-proportional exposure (50-450 mg QD, 150-300 mg BID); Negligible accumulation with BID dosing [1]. |
The metabolic pathway of this compound involves hydrolysis, glucuronidation, and enterohepatic cycling [3].
Experimental methodologies for characterizing these pathways included [3]:
This compound acts as a potent, competitive inhibitor of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) [1].
| Target Category | Specific Targets | Biological Consequence |
|---|---|---|
| Receptor Tyrosine Kinases (RTKs) | VEGFR 1-3, PDGFR-α/β, FGFR 1-3 [1] [2]. | Inhibition of angiogenesis, fibroblast proliferation, and migration. |
| Non-Receptor Tyrosine Kinases (nRTKs) | FLT-3, RET, Src-family kinases (Lck, Lyn) [1]. | Modulation of additional signaling pathways in fibrosis and cancer. |
In vitro and in vivo experimental evidence demonstrates [1]:
This table summarizes key clinical factors influencing this compound use [1] [2] [4].
| Factor | Recommendation / Effect |
|---|---|
| Food Effect | Increases exposure by ~20%; administer with food [2]. |
| Hepatic Impairment | Mild (Child-Pugh A): Reduce to 100 mg BID (monitor); Moderate/Severe (Child-Pugh B/C): Not recommended [2]. |
| Renal Impairment | Mild-to-Moderate (CrCl ≥30 mL/min): No adjustment; Severe (CrCl <30 mL/min)/ESRD: No data available [2]. |
| Drug Interactions | P-gp/CYP3A4 Inhibitors (e.g., ketoconazole, verapamil): May increase exposure (monitor); P-gp/CYP3A4 Inducers (e.g., rifampin, St. John's wort): May decrease exposure (avoid) [1] [4]. |
Oral this compound has low bioavailability (~4.7%) and systemic side effects like diarrhea and hepatotoxicity [5]. Research is exploring inhaled dry powder formulations (SD-NTB) to deliver the drug directly to the lungs [5].
While known for targeting VEGFR, FGFR, and PDGFR, nintedanib's anti-fibrotic efficacy involves broader mechanisms.
This compound's primary mechanism of action blocks key pro-fibrotic and pro-angiogenic signaling pathways.
The following table outlines common methodologies used in preclinical research to elucidate this compound's effects.
| Experimental Focus | Common Model/Assay | Key Readouts & Measurements |
|---|
| In Vitro Fibroblast Activation | Primary human lung fibroblasts from IPF patients [1] | • Expression of fibronectin, collagen (Western blot, qPCR) • α-SMA expression (marker for myofibroblasts) • Phosphorylation status of kinases and SMAD3 [1] | | In Vitro Fibrocyte Function | Human peripheral blood mononuclear cells differentiated into fibrocytes [4] | • Growth factor secretion (ELISA for FGF2, PDGF, VEGF-A) • Fibrocyte migration (Boyden chamber assay) • Fibrocyte differentiation (cell counting after staining) [4] | | In Vivo Efficacy | Bleomycin-induced lung fibrosis in mice [4] [3] | • Fibrocyte accumulation in lung (FACS analysis for CD45/Collagen-1) • Total collagen levels in lung homogenates • Histological scoring of inflammation and fibrosis |
Clinical evidence supports this compound's ability to slow disease progression in IPF.
The primary metabolic routes and their quantitative contributions are summarized in the table below.
| Pathway/Process | Key Enzymes/Transporters | Chemical Reaction | Primary Metabolite(s) | Quantitative Contribution |
|---|---|---|---|---|
| Hydrolytic Cleavage | Esterases (primarily in liver and intestine) [1] | Ester hydrolysis [2] [1] | BIBF 1202 (free acid) [3] [1] | ~75% of total metabolism (major pathway) [1] |
| Glucuronidation | UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [4] | Glucuronide conjugation of BIBF 1202 [3] [1] | BIBF 1202 glucuronide [1] | Major fate of the BIBF 1202 metabolite [1] |
| CYP-Mediated Metabolism | CYP3A4 (primary), other CYPs (minor) [3] [1] | N-demethylation [1] | BIBF 1053 (minor metabolite) [1] | ~5% of total metabolism [3] [1] |
| Transport & Absorption | P-glycoprotein (P-gp) [2] [5] [1] | Active efflux from gut lumen [2] | N/A | Reduces oral bioavailability [2] [1] |
This metabolic profile can be visualized in the following pathway. The DOT code below defines the logical flow and relative importance of each metabolic and transport pathway.
Overview of this compound's Metabolic Fate and Key Influences
The characterization of this compound's metabolism relied on several key experimental approaches.
This compound has a low potential for drug-drug interactions via cytochrome P450 enzymes, which is a significant clinical advantage [2] [7]. However, interactions can occur via the P-glycoprotein (P-gp) transporter.
The distinct metabolic profile of this compound has several direct implications for its clinical use and development.
Nintedanib is a potent intracellular inhibitor of tyrosine kinases. It primarily targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) [1] [2]. By inhibiting these receptors, this compound modulates downstream signaling pathways crucial for the proliferation, migration, and transformation of fibroblasts into collagen-producing myofibroblasts, which are key drivers of fibrosis [1]. It also inhibits tyrosine kinases of the Src family (Src, Lck, Lyn) and CSF1R, which are involved in inflammation and immunological activation [1].
The diagram below illustrates the core signaling pathways inhibited by this compound.
This compound inhibits key tyrosine kinase receptors, blocking downstream pro-fibrotic signaling.
The antifibrotic efficacy of this compound has been evaluated in animal models, with a pivotal study utilizing a bleomycin-induced SSc-ILD mouse model [3]. The quantitative outcomes are summarized in the table below.
| Model and Regimen | Key Efficacy Readouts | Results (this compound vs. Vehicle) | Citation |
|---|---|---|---|
| Bleomycin-induced SSc-ILD (mouse); Therapeutic: Oral gavage, 60 mg/kg/day, from day 14 to 28 | Poorly-aerated lung tissue (% volume) via micro-CT | Significant reduction in fibrosis progression (p-value not specified) | [3] |
| Ashcroft fibrosis score via histology | Significant reduction (p-value not specified) | [3] | |
| Hydroxyproline content in lung | No significant effect | [3] | |
| Inflammatory infiltrate & Skin lipoatrophy | No significant effect | [3] |
For researchers aiming to replicate these studies, here is the detailed methodology from the key publication [3].
The workflow of this experimental design is visualized below.
Experimental workflow for this compound evaluation in a bleomycin-induced SSc-ILD mouse model.
Preclinical findings with this compound translated into confirmed clinical benefits. The SENSCIS trial demonstrated that this compound significantly reduces the annual rate of forced vital capacity (FVC) decline in SSc-ILD patients compared to placebo [4] [5]. Subgroup analyses indicated a consistent treatment effect across patient populations, including those with features of progressive disease [6] [5].
Evidence suggests this compound's antifibrotic properties extend beyond the lungs. A study in a CCL4-induced mouse model of liver fibrosis demonstrated that this compound significantly reduced hepatic collagen deposition, inflammation, and serum markers of liver injury in both preventive and therapeutic treatment schedules [1]. This supports the hypothesis that this compound exerts broad, multi-organ antifibrotic activity.
Nintedanib exerts its antifibrotic effects through several interconnected biological mechanisms.
The following table summarizes foundational experimental models and outcomes demonstrating this compound's efficacy against fibroblast proliferation and migration.
| Experimental Model | Treatment Groups | Key Readouts & Results |
|---|
| Human Dermal Fibroblasts (SSc & Healthy) [1] | • PDGF/TGF-β stimulation • + this compound (1-1000 nM) | • Scratch Assay: Concentration-dependent inhibition of scratch closure (proliferation/migration). • Western Blot: Reduced expression of α-SMA and fibronectin. | | Retinal Pigment Epithelial (RPE) Cells [2] | • TGF-β2 (10 ng/mL, 2 days) • + this compound (1 µM, 4 days) | • qPCR/Immunocytochemistry: Reversed EMT signatures (↑ ZO-1, ↓ αSMA, vimentin, fibronectin). • Seahorse XF Analyzer: Normalized elevated glycolysis and glycolytic reserve. | | Mouse Model of Subretinal Fibrosis [2] | • Two-stage laser-induced fibrosis • Intravitreal this compound injection | • Immunohistochemistry: Significantly reduced collagen-1+ fibrotic lesion size and Isolectin B4+ neovascularization. | | Rat Bleomycin Model of Lung Fibrosis [3] | • Bleomycin instillation • Oral this compound | • Lung Histology: Ablated the increase in lung mast cells and reduced high tissue density frequency (HDFm). |
The following diagram synthesizes the core signaling pathways inhibited by this compound and the resulting biological effects, integrating direct and indirect mechanisms from the search results.
This compound's multi-target mechanism inhibits key receptors to block pro-fibrotic processes.
This compound is a multi-targeted agent that combats fibrosis by concurrently inhibiting fibroblast proliferation and migration, reversing myofibroblast activation and EMT, reprogramming cellular metabolism, and dampening pro-fibrotic immune responses [2] [1] [3].
Future research continues to refine its use, exploring its effects in novel tissue contexts and identifying circulating biomarkers to monitor treatment response in patients, highlighting a move towards more personalized antifibrotic therapy [4] [5].
Nintedanib exerts its effects by targeting specific receptor tyrosine kinases. The diagram below illustrates its primary mechanism for inhibiting vascular remodeling.
This compound inhibits key receptors and downstream signaling to prevent vascular remodeling and inflammation.
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.
The table below consolidates key quantitative findings from the research, demonstrating this compound's efficacy through measurable parameters.
| Study Model | Dosage & Regimen | Key Quantitative Findings vs. Control |
|---|---|---|
| Murine Cardiac Pressure Overload [2] | 50 mg/kg/day, oral gavage | Prevented TAC-induced decline in cardiac function (EF, FS); reduced cardiac fibrosis; decreased HW/TL ratio; lower expression of COL1A1 and COL3A1. |
| Rat Pulmonary Arterial Hypertension [1] | 50 mg/kg/day, oral gavage for 2 weeks | Improved pulmonary hemodynamics; significant reduction in neointimal lesions and medial wall thickening of pulmonary arteries. |
| Murine Radiation-Induced Lung Injury [3] | 40 mg/kg (low) and 80 mg/kg (high), daily gavage | Acute Phase (14 days): Dose-dependent reduction in serum IL-6, TNF-α, and TGF-β1. Smad2+ area: Low-dose ~7.4%, High-dose ~5.6% (vs. higher in RT group). Chronic Phase (3 months): Signlower lower Ashcroft score (fibrosis); reduced αSMA-positive area. |
The evidence supports this compound's potential as a multi-targeted agent against pathological remodeling. Future work should focus on:
This compound (NTB) is an orally administered multiple tyrosine kinase inhibitor that competitively inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) due to its unique ATP-binding pocket properties. This triple angiokinase inhibitor is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and non-small cell lung cancer (NSCLC) in combination with docetaxel. According to the Biopharmaceutical Classification System (BCS), this compound is classified as a Class II drug, characterized by low aqueous solubility (0.0309 mg/mL) and very low oral bioavailability (approximately 4.7%), primarily due to extensive first-pass metabolism mediated by CYP3A4 enzymes and P-glycoprotein efflux [1] [2].
The development of robust analytical methods for quantifying this compound is essential for various stages of drug development, including formulation optimization, stability testing, and bioavailability studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a fundamental analytical technique for this compound quantification due to its sensitivity, precision, and ability to separate the drug from its degradation products and complex matrices. The method validation process ensures that analytical procedures yield reliable results that can be scientifically defended, meeting regulatory requirements set forth by the International Council for Harmonisation (ICH) and other regulatory bodies [1] [3] [2]. This document presents comprehensive application notes and detailed protocols for the validation of RP-HPLC methods for this compound analysis, incorporating both traditional and Quality by Design (QbD) approaches.
Table 1: Summary of Reported RP-HPLC Methods for this compound Analysis
| Application | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Retention Time (min) | Linearity Range |
|---|---|---|---|---|---|
| Pharmaceutical Formulations [1] | Shimadzu C18 (250 × 4.6 mm, 5 µm) | 0.1% TEA (pH 3):ACN (35:65) | 390 | 6.77 ± 0.00 | 0.5-4.5 µg/mL |
| Bulk Drug & Tablets [4] | Waters C18 (250 × 4.6 mm, 5 µm) | Phosphate buffer:ACN (45:55) | 243 | 4.398 | 0-50 µg/mL |
| QbD Approach [3] | C18 column | Specific composition not detailed | 392 | 6.14 | Not specified |
| Forced Degradation Studies [5] | Supelco Ascentis C18 (150 × 4.6 mm, 5 µm) | Water (pH 3):Methanol (10:90) | 390 | Not specified | Not specified |
The development of a reliable chromatographic method for this compound analysis requires systematic optimization of multiple parameters to achieve adequate separation, symmetric peak shape, and acceptable retention. Initial method development should investigate different stationary phases including various C18 columns from different manufacturers (Luna, Phenomenex, Chromasol, Shimadzu) to assess their selectivity for this compound. The mobile phase composition represents another critical parameter, with common aqueous modifiers including phosphate buffers (pH 4.5-6.8), 0.1% trifluoroacetic acid (TFA), and 0.1% triethylamine (TEA), typically combined with acetonitrile as the organic modifier due to its favorable UV transparency and viscosity properties [1] [2].
The isocratic elution mode has been successfully employed for this compound separation, with optimized mobile phase ratios typically ranging from 35:65 to 45:55 (aqueous:organic). The mobile phase pH significantly influences the ionization state of this compound (pKa = 7.23) and consequently its retention characteristics. Acidic pH conditions (pH 3.0) have been shown to enhance peak symmetry and improve separation efficiency by suppressing silanol interactions. Other optimized chromatographic parameters include a flow rate of 1.0 mL/min, column temperature of 25-30°C, and detection wavelengths between 243-392 nm, with 390 nm being most commonly employed due to the strong absorption maximum of this compound at this wavelength [1] [2] [5].
The Quality by Design (QbD) approach implements a systematic framework for method development that emphasizes thorough understanding and control of the analytical procedure based on sound science and quality risk management. In accordance with ICH guidelines Q8-Q11, QbD involves defining the Analytical Target Profile (ATP) and identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) that significantly impact method performance [3] [6].
A two-level, two-factorial design with predetermined design specifications using Design Expert software has been successfully applied to this compound method development. This statistical approach enables researchers to efficiently explore the multivariate relationships between method parameters (e.g., mobile phase composition, pH, column temperature) and performance characteristics (e.g., retention time, peak asymmetry, resolution). The Principal Component Analysis (PCA) multivariate statistical tool can further be employed to evaluate the effects and relationships of different variables, facilitating method optimization [3] [7] [6]. The QbD approach leads to the establishment of a Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality method performance.
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions, demonstrating that the method can accurately quantify the active ingredient in the presence of its degradation products [1] [5].
Table 2: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Procedure | Recommended Duration | Acceptance Criteria |
|---|---|---|---|
| Acidic Hydrolysis | Expose to 0.1N HCl at room temperature | 24 hours | Significant degradation (5-20%) |
| Alkaline Hydrolysis | Expose to 0.1N NaOH at room temperature | 24 hours | Significant degradation (5-20%) |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature | 24 hours | Significant degradation (5-20%) |
| Photolytic Degradation | Expose to UV light (200 Watt hours/m²) | 24 hours | Monitor for degradation |
| Thermal Degradation | Heat solid sample at 80°C | 24 hours | Monitor for degradation |
Research indicates that this compound is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions, while demonstrating relative stability under thermal and alkaline conditions [3]. The method should effectively separate all degradation products from the main this compound peak, demonstrating method specificity and its stability-indicating properties.
The analysis of this compound in biological matrices requires additional sample preparation steps to remove proteins and other interfering components while maintaining adequate recovery and sensitivity [7] [6] [8].
Method validation establishes documented evidence that the analytical procedure is suitable for its intended use. The following table summarizes key validation parameters and their acceptance criteria for this compound RP-HPLC methods based on ICH Q2(R1) guidelines [1] [3] [2].
Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Methods
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results |
|---|---|---|---|
| Linearity | Analyze minimum of 6 concentrations in range 0.5-4.5 µg/mL | Correlation coefficient (r²) ≥ 0.999 | r² = 0.999 [1] |
| Precision | |||
| - System Precision | Six replicate injections of standard | %RSD ≤ 2.0 | %RSD = 0.04 [1] |
| - Method Precision | Six sample preparations | %RSD ≤ 2.0 | %RSD = 0.468 [1] |
| Accuracy | Recovery at 3 levels (80%, 100%, 120%) | Recovery 98-102% | 99.391 ± 0.468% [1] |
| Specificity | Resolution from closest degradation product | Resolution ≥ 2.0 | No interference [1] |
| LOD | Signal-to-noise ratio 3:1 | - | 1.4121 µg/mL [3] |
| LOQ | Signal-to-noise ratio 10:1 | - | 4.2790 µg/mL [3] |
| Robustness | Deliberate variations in flow, pH, temperature | %RSD ≤ 2.0 | System suitable parameters within limits [1] |
System suitability tests verify that the chromatographic system is performing adequately at the time of analysis. The following parameters should be evaluated before sample analysis [1]:
The RP-HPLC methods detailed in these application notes provide robust analytical procedures for the quantification of this compound in pharmaceutical formulations and biological matrices. The validated methods demonstrate excellent sensitivity, precision, and accuracy while effectively separating this compound from its degradation products, confirming their stability-indicating properties. The incorporation of QbD principles in method development establishes a scientific basis for understanding method capabilities and limitations while providing a framework for continuous improvement. These methods are suitable for application in quality control laboratories, pharmaceutical development, and bioavailability studies, supporting the ongoing development and evaluation of this compound-containing products for the treatment of pulmonary fibrotic diseases.
This compound is a triple tyrosine kinase inhibitor therapeutic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and chronic fibrosing interstitial lung diseases with a progressive phenotype. [1] As a small molecule tyrosine kinase inhibitor, this compound competitively binds to the intracellular adenosine triphosphate (ATP) binding site of growth factor receptors including fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). [1] This mechanism ultimately inhibits fibroblast proliferation and migration, effectively attenuating angiogenesis within the lungs and reducing fibrosis progression.
The development of stability-indicating methods is a critical requirement in pharmaceutical analysis to ensure the identity, potency, purity, and performance of drug substances and products throughout their shelf life. These methods are specifically designed to separate and quantify the active pharmaceutical ingredient while effectively resolving it from its potential degradation products. For this compound, which demonstrates susceptibility to degradation under various stress conditions, a well-validated stability-indicating method becomes essential for accurate quantification in both bulk drugs and pharmaceutical formulations, including novel delivery systems such as nanostructured lipid carriers. [2] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide the framework for conducting forced degradation studies and validating analytical procedures to demonstrate the stability-indicating capability of the method.
The reversed-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed and validated as a stability-indicating tool for this compound analysis. The optimized chromatographic conditions provide excellent separation of this compound from its degradation products, ensuring accurate quantification in stability studies. [2]
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Shimadzu C18 (250 × 4.6 mm, 5 µm) | YMC Pack ODS-AQ (C18) (250 × 4.6 mm; 5 µm) |
| Mobile Phase | 0.1% v/v triethylamine in water:ACN (35:65% v/v) | Water:ACN (pH 3.0 with OPA) through gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 390 nm | 210 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 10 µL (typical) | 10-20 µL |
| Retention Time | 6.77 ± 0.00 min | Variable based on gradient |
The method employs isocratic elution with a runtime of approximately 15-20 minutes, allowing for high-throughput analysis in quality control settings. The retention time of this compound has demonstrated excellent reproducibility at 6.77±0.00 minutes with a correlation coefficient of 0.999, confirming the linearity of the method in the concentration range of 0.5 µg/mL to 4.5 µg/mL. [2] The alternative method utilizing gradient elution with pH-adjusted mobile phase (pH 3.0 with orthophosphoric acid) offers additional flexibility for resolving multiple degradation products formed under different stress conditions. [3]
Forced degradation studies are conducted to validate the stability-indicating nature of the analytical method and to identify the intrinsic stability characteristics of the drug substance. The following comprehensive protocol outlines the standard operating procedure for conducting forced degradation studies on this compound:
All degradation samples should be analyzed against freshly prepared this compound reference standard at appropriate concentrations. The separation efficiency should be evaluated by ensuring baseline separation of degradation products from the this compound peak, confirming the specificity of the method.
The forced degradation studies revealed that this compound exhibits specific vulnerability under different stress conditions, with the formation of distinct degradation products:
Table 2: Summary of Forced Degradation Results and Method Validation Data
| Parameter | Results | Validation Specifications |
|---|---|---|
| Acid Degradation | Two new impurities observed | Peak purity of this compound > 999 |
| Base Degradation | One new impurity observed | Resolution from main peak > 2.0 |
| Oxidative Degradation | One new impurity observed | Peak purity of this compound > 999 |
| Thermal Degradation | No new impurities observed | Consistent with stable compound |
| Photolytic Degradation | No new impurities observed | Consistent with stable compound |
| Linearity Range | 0.5 µg/mL to 4.5 µg/mL | R² = 0.999 |
| Recovery at 1.5 µg/mL | 99.391 ± 0.468% | Within 98-102% |
| Precision (% RSD) | 0.04% for six replicates | ≤ 2.0% |
| LOQ | 2 µg/mL [3] | S/N > 10 |
The method validation conducted in accordance with ICH guidelines demonstrated that the developed RP-HPLC method is accurate, precise, and specific for the quantification of this compound. The excipients in pharmaceutical formulations did not interfere with the determination of this compound, confirming the specificity of the method for its intended application. [2] The precision of the method was exceptional, with % RSD of 0.04 for six replicate standards, indicating excellent reproducibility of the analytical procedure.
The following protocol outlines the comprehensive validation procedure for the this compound stability-indicating method according to ICH Q2(R1) guidelines:
The developed stability-indicating RP-HPLC method has been successfully applied to the quantification of this compound in novel drug delivery systems, particularly nanostructured lipid carriers (NLCs). This application is crucial for determining the entrapment efficiency and drug loading in these advanced delivery systems designed to improve the therapeutic profile of this compound. The method effectively separates this compound from lipid components and provides accurate quantification without interference, demonstrating its versatility beyond conventional dosage forms. [2] The application to NLCs represents a significant advancement in formulation science for this compound, potentially addressing challenges associated with its poor bioavailability and gastrointestinal adverse effects.
This compound exerts its therapeutic effects through a multitargeted mechanism of action, competitively inhibiting receptor tyrosine kinases including FGFR, PDGFR, and VEGFR. [1] This inhibition blocks intracellular signaling pathways critical for the proliferation and differentiation of fibroblasts, which play a central role in the pathogenesis of pulmonary fibrosis. Beyond its direct antifibrotic effects, recent research has elucidated that this compound also modulates inflammatory responses in epithelial cells and inhibits the fibroblast-to-myofibroblast transition, key processes in the progression of radiation-induced pulmonary fibrosis. [4] The drug follows linear pharmacokinetics with peak plasma concentrations achieved within 2-4 hours when administered with food, and it has an absolute bioavailability of 4.7% due to extensive first-pass metabolism. [1]
To enhance understanding of the experimental workflows and mechanistic actions, the following diagrams provide visual representations of the key protocols and pathways:
The developed stability-indicating RP-HPLC method for this compound represents a robust analytical tool that effectively separates the drug substance from its degradation products formed under various stress conditions. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. The application of this method to novel drug delivery systems such as nanostructured lipid carriers highlights its versatility and reliability in supporting formulation development and quality control of this compound-containing products. Furthermore, the elucidated mechanisms of action of this compound, including suppression of epithelial cell inflammatory response and inhibition of fibroblast-to-myofibroblast transition through modulation of key signaling pathways, provide valuable insights for researchers and clinicians working in the field of pulmonary fibrosis. These application notes and protocols serve as a comprehensive resource for scientists engaged in the analysis, development, and evaluation of this compound formulations.
This compound is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), and other chronic fibrosing interstitial lung diseases. As a small molecule therapeutic with complex chemical structure, this compound is susceptible to various degradation pathways that can impact its safety, efficacy, and shelf life. Forced degradation studies, also known as stress testing, are critical components of pharmaceutical development that aim to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies provide vital information for formulation development, packaging selection, and storage condition establishment while supporting regulatory submissions.
The chemical structure of this compound contains several labile functional groups that may be susceptible to hydrolytic, oxidative, photolytic, and thermal degradation. Understanding these vulnerabilities through systematically designed forced degradation studies enables pharmaceutical scientists to develop robust drug products with optimal stability profiles. This document presents comprehensive application notes and detailed experimental protocols for conducting forced degradation studies on this compound, incorporating the most recent research findings and analytical approaches to support drug development activities.
This compound undergoes significant degradation under various stress conditions, with particular susceptibility to hydrolytic environments and oxidative stressors. A recent systematic forced degradation study characterized nine degradation products (DPs 1-9) formed under different stress conditions [1]. The drug substance demonstrated lability to acidic, neutral, and alkaline hydrolytic conditions, as well as hydrogen peroxide (H₂O₂) and AIBN-induced oxidative conditions. Interestingly, this compound exhibited stability to photolytic and thermal stress conditions, and also remained stable in oxidative reaction solutions containing FeCl₃ or FeSO₄ [1].
A significant finding from recent studies was the instability of this compound when its powder was stored with added sodium bicarbonate at 40°C/75% relative humidity for three months, suggesting potential compatibility issues with basic excipients in solid dosage forms [1]. Most notably, the study revealed the formation of a degradation product upon acid hydrolysis containing a free aromatic amine moiety, which is considered a structural alert for mutagenicity [1]. This finding has important implications for formulation strategies and storage condition establishment to prevent the formation of this potentially genotoxic impurity.
Table 1: Summary of this compound Forced Degradation Conditions and Outcomes
| Stress Condition | Details | Degradation Outcome | Key Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1M HCl, reflux at 70°C | Significant degradation | DP with aromatic amine (mutagenic alert) |
| Alkaline Hydrolysis | 0.1M NaOH, reflux at 70°C | Significant degradation | Multiple products (DPs 1-9) |
| Neutral Hydrolysis | Water, reflux at 70°C | Moderate degradation | Not specified |
| Oxidative (H₂O₂) | 3% H₂O₂, room temperature | Significant degradation | Multiple products (DPs 1-9) |
| Oxidative (AIBN) | AIBN, reflux at 70°C | Significant degradation | Multiple products (DPs 1-9) |
| Photolytic | ICH Q1B conditions | Stable | No significant degradation |
| Thermal | Solid state, 70°C | Stable | No significant degradation |
| Metal-catalyzed Oxidation | FeCl₃/FeSO₄ | Stable | No significant degradation |
Recent analytical studies have further elucidated this compound's degradation behavior. A 2024 study developed a novel reversed-phase HPLC (RP-HPLC) method for this compound quantification that successfully separated degradants formed through oxidative, photolytic, and hydrolytic processes [2]. The method utilized a Shimadzu C18 column (250 × 4.6 mm, 5 µm) with isocratic elution comprising 0.1% v/v triethylamine (TEA) in HPLC-grade water and acetonitrile (65:35% v/v) at a flow rate of 1.0 mL/min, detecting this compound at a retention time of 6.77 minutes with UV detection at 390 nm [2]. This method was validated according to ICH guidelines and demonstrated linearity in the concentration range of 0.5-4.5 µg/mL with a correlation coefficient of 0.999, making it suitable for the analysis of this compound in bulk drugs and pharmaceutical formulations.
Another study applied UHPLC-Q-TOF/MS/MS and NMR techniques to characterize this compound degradation products, establishing comprehensive mass fragmentation pathways that facilitated the structural elucidation of degradation products [1]. The combination of these advanced analytical techniques enabled researchers to propose degradation mechanisms and assess the physicochemical and ADMET properties of the drug and its degradation products using predictive software, providing a more comprehensive understanding of this compound's stability profile [1].
Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic and basic conditions and identify the resulting degradation products.
Materials and Reagents:
Procedure:
Notes: For drug substances with poor aqueous solubility, use acetonitrile as a co-solvent (typically 20-30% v/v) as it is relatively inert compared to methanol, which may participate in degradation reactions. Acetonitrile may degrade under extreme pH conditions to form acetamide or acetic acid, which can appear as early eluting peaks in RP-HPLC; these can be identified through stressed blank solutions [3].
Objective: To investigate the oxidative degradation behavior of this compound and characterize the resulting degradation products.
Materials and Reagents:
Procedure:
Notes: Oxidative degradation is one of the most common mechanisms of drug degradation. The use of AIBN as a free radical initiator provides complementary oxidative stress conditions to hydrogen peroxide, potentially generating different degradation products [1].
Objective: To assess the photosensitivity of this compound and identify photodegradation products.
Materials and Reagents:
Procedure:
Notes: Photostability testing should be conducted in a calibrated photostability chamber that controls both UV and visible light exposure. Samples should be positioned to receive uniform illumination [3].
Objective: To evaluate the thermal and humidity-driven degradation of this compound.
Materials and Reagents:
Procedure:
For thermal stress:
For humidity stress:
Analyze samples after stress period using validated stability-indicating method
Diagram 1: this compound Degradation Pathways Under Various Stress Conditions
The degradation pathways of this compound involve several chemical mechanisms primarily driven by hydrolytic cleavage and oxidative processes. Under acidic conditions, this compound undergoes specific hydrolysis resulting in the formation of a degradation product containing a free aromatic amine moiety, which has been identified as a structure alert for mutagenicity [1]. This particular degradation pathway raises significant safety concerns and necessitates careful control during manufacturing and storage to prevent the formation of this potentially genotoxic impurity.
Under basic conditions, this compound undergoes ester hydrolysis and possibly amide bond cleavage, resulting in multiple degradation products. The oxidative degradation pathways involve free radical mechanisms when stressed with AIBN and peroxide-mediated oxidation with hydrogen peroxide, generating distinct degradation profiles in each case [1]. The stability of this compound under photolytic and thermal stress conditions suggests that the molecule lacks chromophores susceptible to light-induced reactions and has adequate thermal stability in the solid state, informing appropriate packaging and storage requirements.
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Materials and Equipment:
Chromatographic Conditions:
Method Validation Parameters:
Table 2: Advanced Analytical Techniques for Degradation Product Characterization
| Analytical Technique | Application in this compound Degradation Studies | Key Information Obtained |
|---|---|---|
| UHPLC-Q-TOF/MS/MS | Structural characterization of degradation products | Accurate mass measurement, fragmentation patterns, elemental composition |
| NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) | Definitive structure elucidation of major degradation products | Molecular structure, atomic connectivity, stereochemistry |
| FT-IR Spectroscopy | Functional group identification | Characteristic vibrational modes of functional groups |
| HRMS | High-resolution mass determination | Exact molecular mass, confirmation of molecular formula |
| LC-MS/MS | Identification and quantification of degradation products | Structural information, sensitivity for trace analysis |
The developed stability-indicating method should be applied to:
For mass balance calculations, acceptable criteria should be at least 95%. If mass balance is not achieved, investigation should include potential reasons such as: degradation products not eluting from HPLC column, degradation products not detected by the detector used, degradation products lost from sample matrix due to insolubility, volatility or adsorption losses, or parent compound lost from the sample [3].
The forced degradation studies of this compound provide critical insights for formulation development. The significant susceptibility to hydrolysis across acidic, neutral, and alkaline conditions suggests that this compound formulations should be protected from moisture exposure. This necessitates the use of moisture-resistant packaging and potentially the inclusion of desiccants in the primary packaging. The instability observed when this compound powder was stored with sodium bicarbonate at 40°C/75% RH for three months indicates incompatibility with basic excipients, which should be avoided in formulation design [1].
The stability of this compound under photolytic conditions suggests that specialized light-protective packaging may not be required, potentially simplifying packaging selection and reducing costs. However, the formation of a mutagenic degradation product under acidic hydrolysis conditions warrants careful consideration of gastric pH effects and potential enteric coating to protect the drug from acidic degradation in the stomach. The development of nanostructured lipid carriers (NLCs) for this compound has been explored to improve its low oral bioavailability (4.7%) and potentially enhance stability through encapsulation [2].
Based on the forced degradation results, this compound drug substance and products should be stored under controlled room temperature conditions (20-25°C) with protection from moisture. The recommended storage condition for this compound capsules is at room temperature between 68°F to 77°F (20°C to 25°C), keeping the medicine dry and protected from high heat [4]. Accelerated stability studies should focus primarily on humidity control rather than temperature or photostability, given the specific degradation profile observed.
The presence of a potentially mutagenic degradation product necessitates establishment of strict specifications for this impurity and implementation of controls during manufacturing and storage to prevent its formation. The drug product should be packaged in containers that provide adequate moisture barrier properties, such as HDPE bottles with desiccants or blister packs with high moisture barrier films.
The identification of a degradation product with a free aromatic amine moiety formed under acid hydrolysis conditions represents a significant regulatory concern due to its structural alert for mutagenicity [1]. According to ICH M7 guidelines, such compounds require strict control at threshold of toxicological concern (TTC) levels unless sufficient testing demonstrates absence of mutagenic potential. This finding necessitates:
The development of stability-indicating methods for this compound should follow the Analytical Procedure Lifecycle Management approach as outlined in ICH Q14, incorporating Quality by Design (QbD) principles. Method development should consider:
The application of quality risk management tools (ICH Q9) should be employed to identify potential risks to method performance and implement appropriate controls.
Forced degradation studies of this compound have revealed a specific stability profile characterized by significant susceptibility to hydrolytic degradation across acidic, neutral, and alkaline conditions, as well as vulnerability to oxidative degradation using hydrogen peroxide and AIBN. Most notably, these studies identified the formation of a degradation product with a free aromatic amine moiety under acid hydrolysis conditions, representing a structural alert for mutagenicity that requires careful control strategy implementation. Conversely, this compound demonstrated stability to photolytic and thermal stress conditions, informing appropriate packaging and storage requirements.
The experimental protocols and analytical methods detailed in this application note provide a comprehensive framework for conducting forced degradation studies on this compound. The stability-indicating HPLC method utilizing a C18 column with triethylamine buffer and acetonitrile mobile phase has been demonstrated to effectively separate this compound from its degradation products. Implementation of these protocols will support the development of robust this compound formulations with optimized stability profiles, ensuring patient safety and product quality throughout the shelf life.
Nintedanib is an antifibrotic agent used for Idiopathic Pulmonary Fibrosis (IPF), other chronic fibrosing Interstitial Lung Diseases (ILDs) with a progressive phenotype, and systemic sclerosis-associated ILD (SSc-ILD) [1]. While effective, its use is frequently associated with adverse events (AEs) that necessitate dose modification to manage toxicity and maintain patients on therapy [2]. The following protocol provides a structured approach for dose reduction based on current evidence and expert consensus.
The standard dosage for all approved indications is 150 mg taken twice daily with food [1] [3]. The capsules should be swallowed whole with liquid [4]. A missed dose should not be made up, and the full dose should not be exceeded [4].
Dose modification is a primary strategy for managing AEs, allowing for treatment continuity. The following table summarizes the primary triggers and corresponding actions [4] [1] [3].
| Adverse Event Category | Severity / Criteria | Recommended Action |
|---|---|---|
| General Adverse Events [3] | Intolerable AEs (e.g., persistent GI events) | Interrupt treatment or reduce dose to 100 mg twice daily. Once resolved, may re-escalate to 150 mg twice daily. If 100 mg is not tolerated, discontinue. |
| Hepatotoxicity [1] [3] | ALT/AST >3x to <5x ULN (without signs of severe liver damage) | Interrupt treatment or reduce dose to 100 mg twice daily. Resume at 100 mg twice daily once LFTs return to normal levels. |
| ALT/AST >5x ULN or >3x ULN with signs/symptoms of severe liver damage (e.g., jaundice) | Discontinue this compound permanently. | |
| Specific Patient Populations [1] [3] | Mild Hepatic Impairment (Child-Pugh A) | Initiate at a reduced dose of 100 mg twice daily. |
| Low Body Mass Index (BMI) or Body Surface Area (BSA) | Consider initiating at 100 mg twice daily to improve tolerability [2] [5]. |
The following workflow provides a visual guide for the clinical management of this compound-related adverse events:
Identifying patients at higher risk for AEs allows for proactive management, including the possibility of starting at a reduced dose. Key risk factors identified in real-world studies include:
Evidence from real-world studies confirms that dose reduction is an effective strategy for maintaining patients on therapy without compromising long-term efficacy.
| Study Design | Patient Population | Key Findings on Dose Reduction & Efficacy |
|---|---|---|
| Retrospective Multicentre Study [6] | 54 IPF patients | Patients discontinuing therapy had significant FVC decline at 12 months. Patients on a reduced dosage (200 mg/day) showed no significant FVC decline, similar to those on the full dose. |
| Large Retrospective Cohort [7] | 345 patients (IPF and PPF) | No significant differences in mortality or functional decline (FVC decline >10%/year) between patients on full vs. reduced dosage. |
| Real-Life Data Analysis [2] | 58 patients with fibrotic ILD | 31.0% required dosage reduction and 27.6% discontinued due to AEs. Lower BSA was associated with early-onset AEs. |
For researchers designing clinical trials or observational studies on this compound, the following methodologies are critical.
A proactive and structured approach to this compound dose reduction is essential for managing adverse events and ensuring long-term treatment adherence. Evidence confirms that reducing the dose to 100 mg twice daily is a viable and effective strategy that does not appear to compromise the drug's efficacy in slowing disease progression. Key to this protocol is the identification of high-risk patients (e.g., those with low BSA/BMI), prompt intervention based on AE severity, and regular monitoring, particularly for hepatotoxicity.
The combination therapy simultaneously targets two key pathological processes in SSc-ILD: immune-mediated inflammation and dysregulated fibrosis.
This dual-pathway approach provides a comprehensive strategy to slow lung function decline. The table below summarizes the quantitative evidence from key clinical studies.
Table 1: Summary of Clinical Evidence for this compound and Mycophenolate Mofetil Combination Therapy in SSc-ILD
| Study / Analysis | Design & Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| SENSCIS Trial Subgroup Analysis [1] | Randomized, double-blind, placebo-controlled trial; Subgroup of 279 patients with SSc-ILD on stable MMF at baseline. | Annual rate of FVC decline: -40.2 mL/year with this compound vs. -66.5 mL/year with placebo. Effect consistent with the overall trial population. | Diarrhea was the most frequent adverse event: 63.3% with this compound vs. 22.1% with placebo. More frequent dose adjustments due to AEs in the this compound group. |
| Systematic Review & Meta-Analysis [3] | Systematic review of 3 studies on combination therapy. | Mean difference in annual FVC decline favored combination therapy over placebo by 79.1 mL. | Significantly increased gastrointestinal adverse effects (particularly diarrhea) and treatment discontinuation rates compared to placebo. |
| Real-World Study (Greek Cohort) [4] | Retrospective study of 60 patients with CTD-ILD (50% with SSc-ILD); 96.6% on this compound + immunosuppressant (mostly MMF). | Mean FVC% predicted was stable: 66.5% at baseline vs. 64.1% after treatment (p=0.090), suggesting disease stabilization. | Diarrhea occurred in 21.6% of patients. Dose reduction was required in 26.7% of patients; permanent discontinuation rate was low (6.7%). |
The following section outlines a practical protocol for implementing this combination in clinical practice or research settings, based on the methodologies used in the cited literature.
Proactive monitoring and management of adverse events are critical for maintaining patients on therapy.
For researchers designing clinical studies, the following workflow outlines the key stages from patient enrollment to data analysis, as derived from the methodologies of the SENSCIS and INBUILD trials [5] [1].
The combination of this compound and MMF is associated with a manageable, but distinct, safety profile.
While the this compound and MMF combination is established, several research questions remain:
The combination of this compound and mycophenolate mofetil represents a mechanistically rational and evidence-based approach for managing SSc-ILD and other progressive fibrosing ILDs. Its core benefit lies in significantly slowing the rate of lung function decline. Successful clinical application hinges on careful patient selection, proactive management of gastrointestinal adverse events, and regular monitoring of liver function and pulmonary physiology.
Progressive fibrosing interstitial lung disease (PF-ILD) represents a distinct phenotype across various interstitial lung diseases characterized by self-sustaining fibrosis, declining lung function, and early mortality, independent of the original clinical association or trigger [1] [2]. This progressive phenotype shares similar pathogenetic mechanisms with idiopathic pulmonary fibrosis (IPF), including dysregulated tissue repair, aberrant fibroblast activation, and excessive extracellular matrix deposition, leading to irreversible fibrotic remodeling of lung parenchyma [1] [3]. Nintedanib, an intracellular tyrosine kinase inhibitor initially developed for anticancer therapy, has emerged as a cornerstone in PF-ILD management due to its potent antifibrotic properties [4] [3]. The drug competitively binds to the intracellular adenosine triphosphate (ATP) binding site of growth factor receptors, preventing autophosphorylation and blocking downstream signaling cascades that drive fibroblast proliferation and migration [4]. Originally approved for IPF in 2014, this compound received FDA approval for PF-ILD in 2020 based on demonstrated efficacy in slowing disease progression across multiple fibrosing ILDs [4] [2].
The clinical trajectory of PF-ILD mirrors that of IPF, with patients demonstrating worsening respiratory symptoms, declining lung function despite conventional immunomodulatory therapies, resistance to treatment, and ultimately reduced survival [2]. This understanding has driven the paradigm shift from etiology-based treatment to targeting the progressive fibrotic process itself, irrespective of the underlying ILD diagnosis [1] [2]. The therapeutic focus has consequently shifted toward antifibrotic agents like this compound that target the common pathways driving fibrosis progression, representing a significant advancement in the management of these devastating conditions [1] [4] [2].
This compound carries FDA approval for three primary indications: (1) Idiopathic pulmonary fibrosis (IPF), (2) Systemic sclerosis-associated interstitial lung disease (SSc-ILD), and (3) Chronic fibrosing interstitial lung diseases with progressive phenotype [4]. The approval for progressive phenotype ILD encompasses patients with various underlying diagnoses such as connective tissue disease-associated ILD, chronic fibrosing hypersensitivity pneumonitis, idiopathic nonspecific interstitial pneumonia, unclassifiable idiopathic interstitial pneumonia, environmental/occupational lung disease, and sarcoidosis, provided they demonstrate a progressive fibrosing phenotype [4] [2]. This approval was based on the landmark PF-ILD trial (NCT02999178), which demonstrated this compound's efficacy in slowing FVC decline across various fibrosing ILDs with progressive phenotype [2].
This compound exerts its antifibrotic effects through multitarget inhibition of key tyrosine kinase receptors involved in fibrogenesis [5] [4] [6]. The drug is an indolinone derivative that competitively binds to the intracellular ATP binding site of these receptors, preventing autophosphorylation and blocking downstream signaling cascades [4].
Table 1: Key Signaling Pathways Inhibited by this compound and Their Role in Fibrosis
| Signaling Pathway | Receptors/Targets | Biological Effect in Fibrosis | Experimental Evidence |
|---|---|---|---|
| PDGFR/FGFR/VEGFR | PDGFR-α/β, FGFR1-3, VEGFR1-3 | Restricts neoangiogenesis and fibroblast proliferation | Attenuated fibrosis in BLM-induced murine model [6] |
| TGF-β/Smad | TGF-β receptor downstream signaling | Inhibits fibroblast-to-myofibroblast transition (FMT) | Suppressed α-SMA expression in vitro and in vivo [5] |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Reduces fibroblast proliferation and metabolic activation | Inhibited radiation-induced fibrosis in mice [5] |
| MAPK/ERK | ERK1/2, MAPK | Attenuates inflammatory and fibrotic responses | Suppressed epithelial inflammatory response [5] |
| FAK/ERK/S100A4 | Focal adhesion kinase, ERK, S100A4 | Modulates cell adhesion and migration | Reduced fibrosis in BLM-induced model [6] |
The antifibrotic activity of this compound is mediated through its effects on multiple cell types. In fibroblasts, this compound inhibits proliferation and migration, effectively attenuating angiogenesis within the lungs [4]. The drug also significantly inhibits fibroblast-to-myofibroblast transition by suppressing the TGF-β/Smad and PI3K/AKT/mTOR signaling pathways [5]. Additionally, this compound demonstrates substantial mitigation of radiation-induced inflammatory responses in epithelial cells by inhibiting the PI3K/AKT and MAPK signaling pathways [5]. This multifaceted mechanism of action, targeting multiple pathways rather than a single anti-fibrotic pathway, underlies this compound's efficacy across various fibrosing lung conditions [5].
Diagram 1: this compound's multitarget mechanism of action in pulmonary fibrosis. The drug simultaneously inhibits multiple receptor tyrosine kinases and downstream signaling pathways involved in fibrogenesis.
The efficacy foundation for this compound in PF-ILD was established in several pivotal clinical trials demonstrating consistent benefits across various fibrosing ILDs. The phase III PF-ILD trial (NCT02999178) was a multicenter, prospective, randomized, double-blind, placebo-controlled study that enrolled 600 patients with progressive fibrosing ILD other than IPF [2]. This study met its primary endpoint, showing that this compound significantly reduced the annual rate of FVC decline compared to placebo over 52 weeks [2]. The study population was enriched with two-thirds of patients having a usual interstitial pneumonia (UIP)-like pattern on HRCT, reflecting the progressive nature of their disease [2].
Table 2: Efficacy Outcomes of this compound in Progressive Fibrosing ILD Clinical Trials
| Trial/Study | Study Design | Patient Population | Primary Endpoint | Key Results | Reference |
|---|---|---|---|---|---|
| PF-ILD Trial (NCT02999178) | Randomized, double-blind, placebo-controlled, phase III (n=600) | Progressive fibrosing ILD (excluding IPF) | Annual rate of FVC decline over 52 weeks | Significant reduction in FVC decline vs placebo | [2] |
| Retrospective Observational Study | Retrospective observational (n=97) | IPF (n=64) vs PPF (n=33) | Overall survival | PPF: 71.1 vs 27.4 months (p<0.001); IPF: 67.4 vs 52.5 months (p=0.216) | [1] |
| TOP-ILD Study | Single-arm phase II (n=34) | Previously untreated PPF | Change in %FVC decline slope | Improvement from -20.9%/year to +11.2%/year | [7] |
| RIPF Mouse Model | Preclinical animal study | Radiation-induced pulmonary fibrosis | Histological fibrosis assessment | Significant alleviation of lung pathology and collagen deposition | [5] |
Real-world evidence further supports this compound's efficacy in routine practice. A recent retrospective observational study comparing IPF and PPF patients demonstrated that ongoing antifibrotic treatment resulted in significantly higher survival in PPF patients (71.1 months versus 27.4 months, p < 0.001), while no statistically significant differences were found in the IPF group (67.4 months versus 52.5 months, p = 0.216) [1]. This survival benefit in PPF patients highlights the importance of antifibrotic therapy in this population and suggests that the primary outcome of such treatment should focus on improving patient survival [1]. The study also reported that this compound was generally well tolerated, with gastrointestinal side effects, predominantly diarrhea, reported in 61% of patients with IPF and 50% of those with PPF [1].
Beyond survival benefits, this compound has demonstrated positive effects on functional measures and quality of life indicators. The Living with Pulmonary Fibrosis (L-PF) questionnaire results indicated that this compound reduced the worsening of dyspnea, cough, and the overall impact of progressive pulmonary fibrosis over a 52-week period [4]. Additionally, the King's Brief Interstitial Lung Disease Questionnaire (K-BILD) total score was used as a main secondary endpoint in the PF-ILD trial, assessing health-related quality of life [2]. The composite assessment of these outcomes alongside traditional physiological measures provides a comprehensive understanding of this compound's clinical impact on patients' daily lives and functional status.
This compound exhibits a manageable safety profile with a well-characterized spectrum of adverse events, primarily gastrointestinal in nature. The most common adverse reactions include diarrhea (reported in up to 76% of patients), nausea, vomiting, abdominal pain (10%), and decreased appetite (10%) [1] [4]. Hepatic enzyme elevations represent another important category of adverse effects, requiring regular monitoring [4]. Other reported adverse events include nasopharyngitis (7%), cough (14%), upper respiratory tract infection (14%), headache (12%), fatigue (14%), dermal ulcer (16%), and urinary tract infection (12%) [4].
Table 3: Adverse Event Management Protocol for this compound Therapy
| Adverse Event | Incidence | Preventive Strategies | Management Protocol | Dose Modification Guidelines |
|---|---|---|---|---|
| Diarrhea | Up to 76% | Take with food, avoid dairy products | Antidiarrheals (loperamide), adequate hydration | Persistent symptoms: reduce to 100 mg bid; Severe: temporary interruption |
| Hepatic Enzyme Elevation | Variable (monitoring required) | Baseline LFTs, regular monitoring | Rule out other causes, consider hepatoprotectants | ALT/AST >3x ULN: interrupt until <3x ULN, then reduce to 100 mg bid |
| Nausea/Vomiting | Common | Take with food, evening dose at bedtime | Antiemetics, dietary modifications | Persistent: reduce to 100 mg bid; Severe: temporary interruption |
| Abdominal Pain | ~10% | Take with meals | Assess for other causes, symptomatic treatment | If severe or persistent: dose reduction or temporary interruption |
| Decreased Appetite/Weight Loss | ~7-10% | Nutritional counseling, small frequent meals | Dietary supplements, appetite stimulants | Significant weight loss: evaluate for other causes, consider dose reduction |
Dose management represents a crucial aspect of this compound therapy to optimize tolerability while maintaining efficacy. In clinical practice, dose reduction occurs in approximately 43.75% of IPF patients and 36% of PPF patients, while treatment discontinuation is required in 21.87% of IPF and 21% of PPF patients [1]. The recommended starting dose is 150 mg twice daily, with reduction to 100 mg twice daily recommended for patients with persistent gastrointestinal adverse effects despite supportive care, low body mass index, or mild hepatic impairment (Child-Pugh class A) [4]. Treatment interruption may be necessary for severe adverse events, with subsequent re-initiation at the same or reduced dose based on clinical judgment [4].
Recent real-world data from US claims databases indicates that among patients with PPF prescribed this compound, nearly half (47.2%) discontinued treatment over a mean follow-up of approximately 15 months, while 40.5% experienced treatment interruptions [8]. The mean time to first interruption or discontinuation was 134 days, highlighting the importance of proactive management during the initial months of therapy [8]. These findings underscore the need for careful patient education, close monitoring, and prompt intervention to manage adverse events and maintain treatment continuity.
The identification of reliable biomarkers to monitor fibrosis progression and therapeutic response remains a critical need in PF-ILD management [3]. A recent pilot study investigating circulating plasma biomarkers in PF-ILD patients treated with this compound identified seven candidates with high diagnostic value (area under the curve [AUC] > 0.7) from 127 putative fibrosis biomarkers [3]. Of these, five biomarkers—IGFBP2, PTX3, LGALS1, LGALS9, and MMP2—showed significant dynamic changes during 12 months of this compound treatment, correlating with improvements in forced vital capacity and diffusing capacity of the lung for carbon monoxide [3].
Principal component analysis revealed a distinct shift in molecular profiles over time, suggesting this compound-induced modulation of these biomarkers [3]. Receiver operating characteristic analysis demonstrated that while LGALS9 maintained a stable predictive value during this compound treatment, LGALS1, IGFBP2, PTX3, and MMP2 exhibited increasing AUC scores, indicating their potential role in monitoring fibrosis progression [3]. The study also identified optimal biomarker cut-off values at 12 months, which may provide reliable thresholds for fibrosis assessment in clinical practice [3].
Proteomic investigations have emerged as a powerful tool for identifying biomarkers associated with disease pathogenesis and treatment response in ILDs [3]. By analyzing the expression profiles of proteins involved in fibrotic pathways, proteomic studies can uncover novel molecular signatures that reflect disease severity, predict treatment response, and guide therapeutic decisions [3]. This approach offers the opportunity to discover biomarkers that overcome diagnostic confines and could apply to different ILD subtypes, allowing for better patient stratification [3].
The monitoring protocol for this compound therapy should include regular assessment of both traditional clinical parameters (FVC, DLCO, HRCT) and emerging circulating biomarkers to provide a comprehensive evaluation of treatment response [1] [3]. This integrated approach enables clinicians to detect disease progression earlier and make more informed decisions regarding treatment continuation or modification.
Diagram 2: Biomarker discovery and validation workflow for monitoring this compound treatment response in PF-ILD patients. The process involves initial screening from literature and datasets, followed by clinical validation in patient cohorts.
Animal models of pulmonary fibrosis provide essential preclinical data on this compound's efficacy and mechanisms of action. The following protocol outlines the standardized methodology for evaluating this compound in radiation-induced pulmonary fibrosis (RIPF) models [5]:
This comprehensive assessment protocol enables evaluation of both preventive and therapeutic effects of this compound on fibrosis development and progression [5].
Cell-based assays are crucial for elucidating this compound's mechanisms of action at the cellular level. The following protocol details methodology for investigating this compound's effects on fibroblast-to-myofibroblast transition and epithelial cell inflammatory response [5]:
Standardized monitoring of clinical endpoints is essential for evaluating this compound efficacy in PF-ILD patients. The following protocol outlines comprehensive assessment based on clinical trial methodologies [1] [2]:
Novel treatment strategies exploring this compound in combination with other agents represent a promising frontier in PF-ILD management. The TOP-ILD study, a multicenter, single-arm phase 2 trial, investigated upfront combination therapy with tacrolimus (0.0375 mg·kg⁻¹ twice daily), prednisolone (10 mg once daily), and this compound (150 mg twice daily) in previously untreated PPF patients [7]. This approach demonstrated a substantial improvement in the relative %FVC decline slope, from -20.9%/year before to +11.2%/year after treatment [7]. Subgroup analysis revealed greater improvement in patients with increased lymphocyte percentage in bronchoalveolar lavage fluid or elevated blood biomarkers, suggesting potential for patient stratification [7].
The combination therapy was generally well tolerated, with adverse events such as diarrhea (67.6%) and hepatic dysfunction (29.4%) being manageable, and no severe cases or treatment discontinuations reported [7]. These findings suggest the potential of this regimen as initial treatment for PPF patients, particularly those with inflammatory components to their disease [7]. Further validation in larger randomized controlled trials is warranted to establish the role of combination therapy in clinical practice.
The development of proteomic signatures for treatment response prediction represents another exciting research direction. The identification of five plasma biomarkers (IGFBP2, PTX3, LGALS1, LGALS9, and MMP2) that show significant dynamic changes during this compound treatment opens possibilities for personalized treatment approaches [3]. Future research should focus on validating these biomarkers in larger, diverse cohorts and developing integrated biomarker panels that combine proteomic, genomic, and clinical parameters for improved prediction of treatment response and disease progression.
The application of artificial intelligence to analyze multi-omics data in combination with clinical and radiological features holds promise for developing comprehensive predictive models that can guide treatment selection, optimize timing of therapy initiation, and identify patients most likely to benefit from this compound treatment. These advances will ultimately contribute to more personalized, effective management strategies for patients with progressive fibrosing ILD.
This compound has established itself as a foundational therapy for progressive fibrosing interstitial lung disease, with demonstrated efficacy in slowing disease progression across various ILD subtypes. The drug's multitarget mechanism of action, simultaneously inhibiting multiple tyrosine kinase receptors and downstream signaling pathways involved in fibrogenesis, underlies its broad antifibrotic activity. Clinical trial and real-world evidence consistently show that this compound reduces the rate of FVC decline, with recent data suggesting a significant survival benefit in PPF patients.
The manageable safety profile of this compound, characterized primarily by gastrointestinal adverse events that can be effectively managed with dose modification and supportive care, supports its long-term use in chronic fibrosing conditions. Emerging research on combination therapies and circulating biomarkers offers promising avenues for optimizing treatment strategies and moving toward personalized medicine approaches in PF-ILD. As research continues to evolve, this compound is likely to remain a cornerstone of PF-ILD management, with its role potentially expanding through biomarker-guided treatment selection and innovative combination approaches.
This compound is a tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated ILD (SSc-ILD), and other chronic fibrosing ILDs with a progressive phenotype [1] [2]. For CTD-ILD, its primary role is to slow the rate of decline in pulmonary function, particularly in patients who develop a progressive pulmonary fibrosis (PPF) phenotype despite immunosuppressive therapy [3] [2]. Recent ERS/EULAR guidelines conditionally recommend its use in patients with any CTD-ILD who develop progressive pulmonary fibrosis [4].
Clinical trials and real-world studies demonstrate that this compound, often combined with background immunosuppressive therapy, effectively stabilizes lung function in CTD-ILD patients.
Table 1: Efficacy of this compound in CTD-ILD from Clinical Studies
| Study Description | Patient Population | Key Efficacy Findings | Safety Findings |
|---|---|---|---|
| Multicenter Retrospective Study [2] | 66 CTD-ILD patients (53% SSc-ILD) with PPF | Stabilization of %pFVC and %pDLCO at 6, 12, and 18 months. No significant difference in efficacy between SSc-ILD and other CTD-ILD groups. | Most common adverse event: Diarrhea (30.3%). No significant safety difference between CTD subtypes. |
| Retrospective Cohort Study [3] | 36 CTD-ILD patients (SSc, RA, Sjögren's, etc.) | Increase in mean %pFVC from 82.8 to 92.3 after 6 months. 61.1% of patients showed stabilization/regression on HRCT. | Well-tolerated at 300 mg/day alongside immunosuppressives. |
| Systematic Review [5] | SSc-ILD patients | Confirms adequate clinical efficacy and a favorable safety profile for slowing SSc-ILD progression. | Safety profile deemed more favorable than other current therapeutic regimens. |
A standard clinical practice is using this compound concomitantly with at least one immunosuppressive agent [3] [2]. Evidence supports its combination with:
For preclinical and clinical researchers, the following protocols can serve as a template for investigating this compound.
This protocol is designed to validate the molecular targets of this compound in fibroblast models.
1.1 Primary Objective To quantify the inhibitory effect of this compound on key pro-fibrotic signaling pathways (e.g., PDGF, FGF, VEGF) in human lung fibroblasts.
1.2 Materials and Reagents
1.3 Experimental Workflow The following diagram outlines the key steps for the in vitro signaling pathway analysis.
1.4 Data Analysis
This protocol assesses the anti-fibrotic efficacy of this compound in a mouse model of lung fibrosis.
2.1 Primary Objective To evaluate the effect of this compound on preventing or reducing bleomycin-induced lung fibrosis in mice.
2.2 Materials and Reagents
2.3 Experimental Workflow The following diagram outlines the key steps for the in vivo efficacy study.
2.4 Data Analysis
For a comprehensive safety profile, researchers should note the following key areas derived from clinical and post-marketing data:
Table 2: Key Safety and Management Considerations for this compound
| Category | Observed Adverse Events | Management and Monitoring Recommendations |
|---|---|---|
| Gastrointestinal | Diarrhea (most frequent), nausea, vomiting, upper abdominal pain [1] [2] [6]. | Proactive counseling, dose interruption/reduction, anti-diarrheal medications (e.g., loperamide), ensure adequate hydration [1]. |
| Hepatobiliary | Elevated liver enzymes (ALT, AST), drug-induced liver injury [1] [6]. | Regular monitoring of liver function tests is mandatory. Interrupt therapy and dose adjust for significant elevation [1]. |
| Cardiovascular & Bleeding | Increased risk of bleeding; potential for cardiovascular events (MI, stroke) in at-risk patients [1]. | Use with caution in patients with cardiovascular risk factors or on anticoagulants. Monitor for signs of bleeding [1]. |
| Other | Weight loss, decreased appetite, abdominal perforation (rare) [1] [6]. | Monitor weight and nutritional status. Evaluate severe abdominal pain immediately [1]. |
This compound acts as a potent, intracellular inhibitor of multiple receptor tyrosine kinases (RTKs). A bioinformatic study highlights that its primary molecular targets and the downstream pathways it modulates are shared between its anti-fibrotic and anti-cancer effects [7].
The following diagram illustrates the core signaling pathways targeted by this compound and their role in the fibrotic process.
The core mechanism involves competitive inhibition of the ATP-binding sites of PDGFR, FGFR, and VEGFR, which blocks the intracellular signaling cascades (MAPK, PI3K/AKT, JAK/STAT) that drive fibroblast proliferation, myofibroblast differentiation, and excessive deposition of extracellular matrix—the hallmarks of pulmonary fibrosis [7] [6].
This compound represents a cornerstone in the management of progressive fibrosing CTD-ILD. Its well-defined mechanism of action, proven efficacy in stabilizing lung function, and manageable safety profile make it a critical component of combination therapy. Future research should focus on optimizing patient selection, exploring synergies with novel immunomodulators, and further elucidating its effects on non-fibrotic pathological processes in CTD-ILD.
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated specifically for quantifying this compound (NTB), including in nanostructured lipid carriers [1]. This method is suitable for analyzing entrapment efficiency and drug release profiles.
Validated RP-HPLC Protocol [1]
Sample Preparation for Entrapment Efficiency
The table below summarizes various this compound-loaded nanocarriers reported in recent literature, along with their composition and achieved entrapment efficiency.
| Nanocarrier Type | Key Composition | Preparation Technique | Reported Entrapment Efficiency (EE%) | Citation |
|---|---|---|---|---|
| Novasomes | Span 60, Cholesterol, Oleic Acid | Thin-film hydration | ~90% | [2] |
| Polymeric Mixed Micelles (PMMs) | Soluplus, Tween 80, Sodium Deoxycholate | Thin-film hydration | 90.26% | [3] |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Lecithin, Poloxamer 188 | Double-emulsification | >90% | [4] |
| Chitosan Nanoparticles | Chitosan, γ-Polyglutamic acid (PGA) | Ionic gelation | Not explicitly stated, but optimized for size/PDI | [5] [6] |
| PLGA Nanoparticles | PLGA Polymer | Nanoprecipitation / Emulsion-solvent evaporation | Not explicitly stated for PF, used for glioblastoma | [7] [8] |
| β-Cyclodextrin Microparticles | Insoluble β-cyclodextrin polymer | Cross-linking & drug loading via incubation | High binding affinity confirmed via SPR & docking | [9] |
The following diagram illustrates the logical workflow for preparing this compound nanocarriers and determining their entrapment efficiency.
The table below summarizes the incidence and impact of diarrhea from key nintedanib clinical trials and real-world studies.
| Study / Report | Population | Diarrhea Incidence (All Grades) | Notes on Management |
|---|---|---|---|
| INPULSIS Trials [1] [2] | IPF | >60% | ~30% of affected patients required dose reduction or discontinuation [2]. |
| INBUILD Trial [2] | PPF | >60% | ~30% of affected patients required dose reduction or discontinuation [2]. |
| TOP-ILD Study (2025) [3] | PPF | 67.6% (all grades) | Diarrhea was manageable with standard protocols; no treatment discontinuations occurred. |
| Real-World Study (2025) [1] | IPF | Not specified | 59.3% of patients required dose reduction, significantly higher than with pirfenidone (16.9%). |
The diagram below illustrates the current understanding of the pathophysiological mechanisms behind this compound-induced diarrhea.
Here is a structured guide for managing this compound-induced diarrhea, from foundational care to advanced strategies.
For cases refractory to standard management, recent studies suggest several promising approaches:
| Approach | Proposed Mechanism / Use | Reported Efficacy / Notes |
|---|---|---|
| Ramosetron [2] | A selective 5-HT3 receptor antagonist used for diarrhea-predominant IBS. Case reports show rapid improvement (1-3 days) in severe, loperamide-resistant diarrhea, allowing this compound continuation. | |
| Carob Flour [7] | A plant-based remedy rich in tannins and fiber. Promotes water/sodium absorption and inhibits bacterial growth. In a retrospective study (n=35), 85.7% of patients achieved normal stool consistency (Bristol Scale ≤5). | Typical dose: 7g before breakfast, potentially increasing to 7g twice daily. Well-tolerated, with low constipation risk (5.7%). |
| Probiotics [5] | Use of beneficial bacteria (e.g., Clostridium butyricum) to restore gut flora. | One study found that using multiple antidiarrheal agents (including probiotics) significantly prolonged this compound treatment persistence. |
| Corticosteroids [8] | Prednisolone may have a preventive effect on diarrhea. One study noted a lower incidence in patients on combination therapy. | Use requires careful risk-benefit evaluation due to potential side effects of steroids. |
Research indicates that certain patient profiles are at higher risk [8]:
Consider initiating treatment at a reduced dose (200 mg/day) for high-risk patients, with careful monitoring and proactive antidiarrheal support [8].
The table below summarizes the frequency and characteristics of liver enzyme elevations associated with nintedanib.
| Feature | Clinical Trial Data | Real-World Evidence (RWE) |
|---|---|---|
| Overall Incidence of Any Elevation | 8% - 16% of patients [1] | Rates as high as 68% reported, though often self-limiting [1]. |
| Elevations >3x ULN | 3% - 5% of patients [2] [1] | Consistent with trial data [2]. |
| Elevations >5x ULN | Information not specified in search results | Analysis in cancer patients found 9.2% (vs. 2.7% in controls) [1]. |
| Time to Onset | Typically within the first 3 months [2] | Latency for clinically apparent injury ranged from 4 to 24 months in post-marketing reports [1]. |
| Pattern of Injury | Generally asymptomatic, without jaundice [1] | Post-marketing reports show patterns ranging from cholestatic to hepatocellular [1]. |
| Key Risk Factors | - Low body weight / low BMI [1]
Based on the identified risks, a structured monitoring and management protocol is essential.
The following flowchart outlines the management strategy based on the severity of enzyme elevations.
The table below summarizes key findings from recent studies on how dose reduction and treatment interruption impact nintedanib therapy.
| Aspect | Findings on Dose Reduction | Findings on Treatment Interruption/Discontinuation |
|---|---|---|
| Frequency & Risk | More frequent than with pirfenidone; 4-fold higher risk of reduction [1] [2]. 58.9% of patients required reduction in a long-term study [1]. | In a 12-month study, 27.8% of patients discontinued treatment [3]. |
| Impact on Efficacy | No significant difference in clinical outcomes (e.g., FVC decline, PFS) between patients on reduced and full doses [1] [2]. | Patients discontinuing therapy showed a statistically significant decline in FVC at 12 months [3]. |
| Safety & Tolerability | Reduction allows therapy continuation despite adverse events (AEs), primarily gastrointestinal (diarrhea, nausea, vomiting) [3] [4]. | Discontinuation is often due to intolerable AEs (e.g., GI intolerance) despite symptomatic treatment [3] [5]. |
Q1: When should dose reduction be considered versus temporary interruption? Dose reduction is a primary strategy for managing persistent but tolerable adverse reactions, allowing treatment continuation [5] [6] [7]. Temporary interruption is typically reserved for more severe situations:
Q2: What is the recommended protocol for dose reduction? The standard protocol involves a step-down approach [5] [7]:
Q3: Does reducing the this compound dose compromise its long-term effectiveness? Current real-world evidence suggests that dose reduction does not significantly compromise long-term efficacy. Studies show no significant differences in progression-free survival or the rate of forced vital capacity (FVC) decline between patients on a reduced dose and those maintaining the full dose [1] [2]. This supports dose reduction as a viable strategy for maintaining patients on therapy.
Q4: What are the consequences of completely discontinuing this compound? Complete discontinuation, as opposed to dose reduction, is associated with worse outcomes. Evidence indicates that patients who permanently stop this compound experience a significant functional decline in FVC at 12 months compared to their baseline [3]. Therefore, every effort should be made to manage side effects through dose reduction and supportive care before opting for discontinuation.
The diagram below outlines the decision-making protocol for managing adverse events during this compound treatment, based on prescribing information and clinical guidelines [5] [6] [7].
Clinical Decision Pathway for this compound Dosing
The table below summarizes the key dosing and efficacy information from clinical trials and real-world studies.
| Aspect | Standard Protocol (Clinical Trials) | Real-World Evidence & Nuances |
|---|---|---|
| Recommended Starting Dose | 150 mg twice daily (approximately 12 hours apart) with food [1] [2] [3]. | Some patients (e.g., elderly, poor PS) may start at 100 mg twice daily to improve tolerability [4]. |
| Dosage Form | Soft capsules (100 mg and 150 mg) [2]. | Capsules must be swallowed whole; not to be chewed or crushed [1]. |
| Primary Efficacy Endpoint | Rate of decline in Forced Vital Capacity (FVC) [5] [6]. | |
| Clinical Trial Efficacy | In Phase III INPULSIS trials, nintedanib reduced the annual rate of FVC decline by 109.9 mL/year compared to placebo [5]. | |
| Long-Term Efficacy (Real-World) | Patients able to continue this compound >12 months had significantly longer survival (35 vs. 12 months) and a slower FVC decline (10 mL/year vs. 165 mL/year) [4]. |
Here are specific, actionable guides for managing issues that threaten treatment continuation.
Issue: Diarrhea is the most frequent adverse event, occurring in 62.4% of patients in clinical trials and being a leading cause of discontinuation in real-world settings [1] [4] [5].
Protocol for Management:
Issue: In a real-world study of 104 patients, 29 were unable to continue this compound beyond 12 months due to adverse effects [4].
Key Risk Factors Identified:
Preemptive Strategy: For patients with these risk factors (especially poor PS), consider initiating treatment at a lower dose of 100 mg twice daily to improve tolerability and the likelihood of long-term continuation [4].
Issue: this compound can cause liver enzyme elevations (ALT/AST). In trials, 5% of patients on this compound had elevations ≥3x the upper limit of normal, compared to 0.7% on placebo [5].
Monitoring Protocol:
This compound is a small-molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding site of a broad spectrum of receptor and non-receptor tyrosine kinases [1] [2] [7]. Its antifibrotic effect is primarily achieved by inhibiting three key pro-fibrotic and pro-angiogenic pathways.
This multi-targeted mechanism disrupts critical signaling cascades—including MAPK, PI3K/AKT, and Ras pathways—that are commonly dysregulated in both fibrosis and cancer, explaining its efficacy in slowing disease progression [2] [7].
The table below summarizes the key pharmacokinetic changes and corresponding dosing recommendations for nintedanib based on hepatic function.
| Hepatic Status | Child-Pugh Class | PK Change vs. Healthy | Recommended this compound Dose |
|---|---|---|---|
| Healthy | N/A | Baseline | 150 mg twice daily [1] |
| Mild Impairment | A | Exposure ~2-fold higher [2] | 100 mg twice daily [3] [4] [1] |
| Moderate Impairment | B | Exposure ~8-fold higher [2] | Not recommended [3] [1] |
| Severe Impairment | C | Not studied [3] [1] | Not recommended [3] [1] |
When designing studies or managing patients on this compound, the following points are critical:
The foundational data for these dosing recommendations comes from a dedicated Phase 1 study [2]. Here is a summary of the core methodology:
The table below summarizes key pharmacokinetic parameters of Nintedanib, which are central to understanding its behavior in the body and the rationale for TDM [1].
| Parameter | Value/Range | Significance for TDM & Research |
|---|---|---|
| Oral Bioavailability | ≈5% [2] | Justifies research into methods to improve absorption (e.g., sustained-release formulations). |
| Time to Peak Plasma Concentration (T~max~) | 2-4 hours [1] | Important for planning sampling times in pharmacokinetic studies. |
| Terminal Elimination Half-Life | 10-15 hours [1] | Supports twice-daily dosing regimen. |
| Plasma Protein Binding | ≈98% [2] | Suggests that total plasma concentration may not reflect active, free drug levels. |
| Apparent Volume of Distribution (V~d~) | 265–465 liters [1] [2] | Indicates extensive tissue distribution, potentially contributing to dose-dependent organ-related adverse effects [2]. |
| Primary Metabolic Pathway | Ester cleavage to metabolite BIBF 1202, followed by glucuronidation [1] [3] | Method development must account for the parent drug and its primary metabolite. |
| Primary Route of Elimination | Faeces (>90%); urine (<1%) [1] | No need for dose adjustment in renal impairment. |
The following diagram illustrates the journey of this compound in the body, from administration to elimination, highlighting key pharmacokinetic properties and factors influencing its concentration.
For reliable concentration assessment, robust analytical methods are required. The table below compares two validated techniques for determining this compound in plasma [2] [3].
| Aspect | UPLC-UV Method [2] | UPLC-MS/MS Method [3] |
|---|---|---|
| Application | Rat and human plasma (pharmacokinetic studies) | Mouse tissues (plasma, lung, liver, etc.) and simultaneous determination of this compound and its metabolite (BIBF 1202). |
| Linearity Range | 15–750 ng/mL | 1–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | 1.0 ng/mL |
| Sample Preparation | Protein precipitation | Protein precipitation |
| Separation Column | ACQUITY HSS T3 C18 | Acquity BEH C18 |
| Mobile Phase | Potassium phosphate buffer (pH 7.5): Acetonitrile | Acetonitrile-Water containing 0.1% Formic Acid |
| Run Time | Not explicitly stated, but "high throughput" | 3.0 minutes |
| Internal Standard (IS) | Quinacrine | Carbamazepine |
| Key Advantages | Cost-effective (avoids expensive MS instrumentation); statistically optimized using Design of Experiments (DOE). | Higher sensitivity; faster run time; capable of measuring the active metabolite. |
Q1: Is Therapeutic Drug Monitoring (TDM) recommended for this compound in clinical practice? Current evidence is mixed and does not strongly support routine TDM. While a relationship exists between a higher average dose and a slower decline in lung function (FVC) [4], recent real-world studies have found no clear therapeutic window. This is due to substantial inter- and intra-patient variability in pharmacokinetics and no significant association between drug exposure and the occurrence of dose-limiting toxicities in one study. Therefore, this compound is currently considered an unsuitable candidate for TDM [4]. Management focuses on efficacy and tolerability through dose adjustment (150 mg twice daily to 100 mg twice daily) rather than plasma concentration measurement [5] [6].
Q2: What are the critical factors to optimize in a UPLC-UV method for this compound? A statistically optimized method identified the following as crucial [2]:
Q3: How is this compound metabolized, and should methods target its metabolites? The primary metabolic pathway is hydrolytic ester cleavage, producing the free acid metabolite BIBF 1202 [1] [3]. This metabolite is pharmacologically active, so for a comprehensive pharmacokinetic profile, especially in tissue distribution studies, developing a method that can simultaneously quantify both this compound and BIBF 1202, such as the UPLC-MS/MS method, is advantageous [3].
This compound is a triple angiokinase inhibitor that targets receptor tyrosine kinases (RTKs) crucial for fibroblast proliferation, migration, and angiogenesis [1] [2]. The table below summarizes the key receptors inhibited by this compound and their role in wound healing.
| Receptor Target | Full Name | Primary Role in Wound Healing |
|---|---|---|
| VEGFR 1-3 | Vascular Endothelial Growth Factor Receptor | Angiogenesis (formation of new blood vessels) [3] [2] |
| FGFR 1-3 | Fibroblast Growth Factor Receptor | Fibroblast proliferation and tissue repair [3] [4] |
| PDGFR α/β | Platelet-Derived Growth Factor Receptor | Fibroblast activation and migration [4] [2] |
By blocking these pathways, this compound interferes with several cellular processes essential for normal tissue repair, including the proliferation of fibroblasts and the formation of new blood vessels at the wound site [3] [2]. The following diagram illustrates this mechanistic pathway.
Clinical reports across various surgical contexts support the theoretical risk of impaired healing. The table below summarizes key clinical findings.
| Clinical Context | Reported Complication | Reported Timeline & Outcome | Source (Citation) |
|---|---|---|---|
| Cardiac Surgery | Sternal wound and radial artery harvest site dehiscence | Presented 4 weeks post-op; required reoperation and this compound cessation [5]. | [5] |
| Head & Neck Surgery with Radiotherapy | Severely delayed recovery from radiation mucositis | Little recovery 2 months post-radiotherapy; required opioids for pain; mucosa not normalized after 1 year [3]. | [3] |
| Lung Resection | Prolonged air leak, surgical site infection | Postoperative complications observed; however, no acute exacerbation of interstitial lung disease [6]. | [6] |
| Lung Transplantation | Anastomotic dehiscence | Some studies reported increased risk, but a meta-analysis found no significant association with wound dehiscence or other complications [7]. | [7] |
Evidence and manufacturer recommendations suggest a standard protocol for managing this compound around the time of surgery.
For researchers designing preclinical or clinical studies, the following points are critical:
Renal TMA is a serious condition involving the formation of blood clots in the small vessels of the kidneys. For researchers and clinicians, understanding its link to nintedanib is crucial for patient safety and risk management.
| Indicator | Description / Typical Findings |
|---|---|
| Proteinuria | Ranges from isolated proteinuria (1.3 g/g Cr [2]) to nephrotic-range proteinuria (7.90 g/g Cr [1]). An early and key sign [1] [2]. |
| Renal Dysfunction | Elevated serum creatinine levels and a decline in estimated glomerular filtration rate (eGFR) [1]. |
| Hypertension | Can manifest as new-onset or worsening hypertension following drug initiation [1]. |
| Histological Findings | Kidney biopsy reveals microaneurysms, segmental double contours of glomerular basement membranes, and intracapillary foam cells [1]. |
A proactive monitoring strategy is essential for the early detection and management of this adverse effect. The following workflow and protocol outline the recommended approach.
For researchers and drug development professionals, here are the key methodologies for monitoring and confirming this adverse event:
Protocol for Renal Function Monitoring
Protocol for Confirmatory Diagnosis (Renal Biopsy)
Q1: How reversible is this compound-induced renal TMA? A1: Existing case reports indicate that the condition is reversible upon discontinuation of this compound. Patients have shown resolution of nephrotic syndrome and improvement in proteinuria within one year after stopping the drug, although some residual renal dysfunction may persist [1] [2].
Q2: What is the recommended course of action if renal TMA is suspected? A2: The primary action is to discontinue this compound. This decision should be made in consultation with a pulmonologist to balance pulmonary and renal risks. If discontinuation is not possible, a dose reduction (e.g., to 100 mg twice daily) may be considered, as some adverse effects are dose-dependent. However, close monitoring is essential, as proteinuria and TMA may persist even at lower doses [1] [3].
Q3: Where should adverse events be reported? A3: Healthcare professionals and consumers are encouraged to report adverse events to the national pharmacovigilance system. In the United States, this is done via the FDA's MedWatch program [4]. For drug sponsors and clinical researchers, the FDA Adverse Event Reporting System (FAERS) is a critical database for post-marketing safety surveillance [5].
The table below summarizes the core design and findings of four major this compound trials for interstitial lung disease (ILD).
| Trial Name | Patient Population | Study Design & Duration | Key Primary Endpoint | Main Result (Annual Rate of FVC Decline) |
|---|
| INPULSIS [1] | Idiopathic Pulmonary Fibrosis (IPF) | Two randomized, double-blind, Phase 3 trials; 52 weeks | Annual rate of decline in FVC | this compound: -113.6 mL/year Placebo: -223.5 mL/year (44% reduction in rate of decline) | | SENSCIS [1] | Systemic Sclerosis-associated ILD (SSc-ILD) | Randomized, double-blind, Phase 3 trial; 52 weeks | Annual rate of decline in FVC | this compound: -52.4 mL/year Placebo: -93.3 mL/year (44% reduction in rate of decline) | | INBUILD | Not covered in search results | Information not available in current search results | Information not available in current search results | Information not available in current search results | | TOMORROW | Not covered in search results | Information not available in current search results | Information not available in current search results | Information not available in current search results |
Key Comparative Insights:
The methodologies from the SENSCIS and a pre-clinical RA-ILD study provide insight into the trial designs.
Key Methodologies from the SENSCIS Trial (SSc-ILD): [1]
Key Methodologies from a Pre-Clinical RA-ILD Study: [2]
This compound exerts its anti-fibrotic and anti-inflammatory effects through multiple pathways. The diagram below synthesizes its mechanism as described across several studies.
The anti-fibrotic effects of this compound are mediated through several interconnected mechanisms [1] [2] [3]:
The trial data and mechanisms suggest several key considerations for drug development professionals:
| Trial (Condition) | Nintedanib Patients | Placebo Patients | Absolute Reduction in FVC Decline with this compound (mL/year) | Relative Reduction in FVC Decline vs. Placebo |
|---|---|---|---|---|
| INPULSIS-1 (IPF) [1] | Not specified | Not specified | 125.3 (95% CI 77.7, 172.8) | Not separately specified |
| INPULSIS-2 (IPF) [1] | Not specified | Not specified | 93.7 (95% CI 44.8, 142.7) | Not separately specified |
| INBUILD (Progressive Fibrosing ILDs other than IPF) [1] | Not specified | Not specified | 107.0 (95% CI 65.4, 148.5) | Not separately specified |
| SENSCIS (SSc-ILD) [1] | Not specified | Not specified | 41.0 (95% CI 2.9, 79.0) | Not separately specified |
| Meta-Analysis (Pooled data from above 4 trials) [2] [1] | 1257 | 1042 | Not applicable | 51.0% (95% CI 39.1, 63.0) |
A meta-analysis of these four trials concluded that this compound has a consistent relative effect, approximately halving the rate of FVC decline across different patient populations, with no evidence of heterogeneity [2] [1].
The consistent efficacy of this compound is rooted in standardized trial designs and endpoint measurements across the key phase III studies.
This compound is an intracellular inhibitor of tyrosine kinases that targets multiple pro-fibrotic pathways.
The diagram above illustrates how this compound's multi-target mechanism translates to its anti-fibrotic effect, which is measured as a reduction in FVC decline.
Research shows this compound's potential extends beyond chronic fibrosing ILDs:
The National Institute for Health and Care Excellence (NICE) recommends this compound for treating IPF, including for patients with a forced vital capacity (FVC) above 80% predicted [1].
A dedicated cost-effectiveness analysis submitted to NICE compared this compound against pirfenidone, N-acetylcysteine, and best supportive care (BSC) from a UK payer perspective [2]. The key findings are summarized in the table below.
| Analysis Aspect | Key Findings |
|---|---|
| Overall Conclusion | This compound and pirfenidone were largely equivalent in estimated costs and benefits; results were driven mainly by the risk of acute exacerbations [2]. |
| Compared to Pirfenidone | In the base-case analysis, this compound was found to have fewer acute exacerbations and resulted in less costs and more Quality-Adjusted Life Years (QALYs) gained [2]. |
| Compared to BSC | This compound and pirfenidone were the only treatments to show statistical significance in efficacy parameters (acute exacerbations and lung function decline) compared to BSC/placebo [2]. |
| Modeling & Uncertainty | A Markov model was used with health states based on FVC % predicted and acute exacerbations. Substantial uncertainty was noted in the overall cost-effectiveness results between this compound and pirfenidone [2] [1]. |
| Consideration for FVC >80% | For this subgroup, the only previous treatment option was BSC. NICE concluded that this compound provides a sustained improvement in patient outcomes, fulfilling an unmet need [1]. |
While the cost-effectiveness is similar, clinical studies provide a direct comparison of the drugs' performance. The findings on efficacy are mixed, but a clearer picture emerges on tolerability.
| Aspect | This compound | Pirfenidone | Comparative Conclusion |
|---|---|---|---|
| Disease Progression (FVC decline) | Slower 12-month FVC decline in one study [3]. No significant difference in multiple other studies [4] [5]. | Faster 12-month FVC decline in one study [3]. No significant difference in multiple other studies [4] [5]. | Mixed findings. Most evidence, including a 2025 real-world study, suggests equivalent long-term efficacy in preventing disease progression [4] [5]. |
| Survival & Hospitalization | No significant difference in overall survival or risk of nonelective respiratory hospitalization compared to pirfenidone [3] [5]. | No significant difference in overall survival or risk of nonelective respiratory hospitalization compared to this compound [3] [5]. | No significant difference between the two drugs [3] [5]. |
| Tolerability (Dose Reduction) | Dose reduction is significantly more frequent [5]. One study showed a 4-fold higher risk of reduction vs. pirfenidone [5]. | Dose reduction is less frequent [5]. | Pirfenidone has a better tolerability profile regarding the need to reduce dosage [5]. |
| Impact of Dose Reduction | Clinical outcomes (e.g., disease progression) were not significantly different between patients on full vs. reduced doses [5]. | Clinical outcomes (e.g., disease progression) were not significantly different between patients on full vs. reduced doses [5]. | Reducing the dose does not appear to negatively impact efficacy for either drug [5]. |
Beyond its approved use in IPF, research indicates this compound has complex mechanisms involving antifibrotic and potential senolytic (clearing aged cells) effects. The diagrams below summarize these key signaling pathways.
| Trial / Population | ILD Subtype / Pattern | Primary Endpoint | Effect of this compound vs. Placebo (Absolute Difference in FVC Decline over 52 weeks) |
|---|
| INPULSIS-1 & 2 [1] | Idiopathic Pulmonary Fibrosis (IPF) | Annual rate of decline in FVC (mL/year) | INPULSIS-1: 125.3 mL/year (95% CI: 77.7, 172.8) reduction INPULSIS-2: 93.7 mL/year (95% CI: 44.8, 142.7) reduction | | SENSCIS [1] | Systemic Sclerosis-Associated ILD (SSc-ILD) | Annual rate of decline in FVC (mL/year) | 41.0 mL/year (95% CI: 2.9, 79.0) reduction | | INBUILD (Overall) [1] | Progressive Fibrosing ILDs (other than IPF) | Annual rate of decline in FVC (mL/year) | 107.0 mL/year (95% CI: 65.4, 148.5) reduction | | INBUILD (Subgroups) [1] | • UIP-like fibrotic pattern • Other fibrotic patterns | Annual rate of decline in FVC (mL/year) | • UIP-like: 128.2 mL/year (95% CI: 70.8, 185.6) reduction • Other patterns: 75.3 mL/year (95% CI: 15.5, 135.0) reduction |
The consistent efficacy data is derived from robust, randomized, placebo-controlled clinical trials. The core methodology is summarized below.
Key Methodological Details:
The table below summarizes key findings from recent comparative real-world studies on the long-term use of nintedanib and pirfenidone in IPF.
| Study Feature | This compound | Pirfenidone |
|---|---|---|
| Overall Survival | Lower 5-year mortality (17.5%) in one study of patients with milder disease [1]. | Higher 5-year mortality (53.4%) in one study; may prolong survival in patients with severe disease and greater radiological involvement [1]. |
| Impact on Lung Function (FVC decline) | Effective in slowing the annual rate of FVC decline [2] [3]. One study showed significantly better FVC at 2 years, though difference not sustained at 5 years [1]. | Effective in slowing the annual rate of FVC decline, with similar long-term efficacy to this compound observed [3]. |
| Health-Related Quality of Life (HRQoL) | Slowed deterioration in HRQoL and symptoms in patients with advanced disease at baseline [4]. Benefit most apparent on the St. George's Respiratory Questionnaire (SGRQ) activity score [4]. | Information not specified in the provided search results. |
| Tolerability & Safety | Significantly higher frequency of side effects (73.2%), particularly gastrointestinal (e.g., diarrhea) [1]. Dose reduction is very common (59.3%) [3]. | Lower frequency of side effects (46.2%) compared to this compound [1]. Common side effects include photosensitivity and skin rashes [5]. Dose reduction less frequent (16.9%) [3]. |
| Key Patient Profiles | Lower mortality in milder disease [1]. Particularly beneficial for patients with impaired lung function (FVC <80%) and more severe phenotypes [2]. | May prolong survival in patients with severe disease and greater radiological involvement at baseline [1]. |
The comparative data presented are largely derived from real-world studies and registry data, which complement findings from randomized controlled trials (RCTs) by providing evidence on long-term effectiveness in diverse, routine clinical practice populations.
Study Designs Cited: The primary evidence comes from:
Core Efficacy Endpoints: The primary measure of efficacy in these studies is the annual rate of decline in Forced Vital Capacity (FVC), a key indicator of IPF progression [5] [2] [3]. Other critical endpoints include:
Methodology for Safety Assessment: Safety and tolerability are evaluated by tracking the incidence of adverse events (e.g., gastrointestinal issues, photosensitivity) and the frequency of dose reductions or treatment discontinuations throughout the follow-up period [1] [3].
This compound is a tyrosine kinase inhibitor that targets multiple pro-fibrotic and pro-angiogenic pathways. The diagram below illustrates its key molecular targets and downstream effects.
This diagram shows that this compound works by competitively inhibiting the intracellular tyrosine kinase domains of key receptors:
When evaluating these findings for drug development and clinical decision-making, consider the following:
| Feature | Sporadic IPF | Progressive Fibrosing ILD (PF-ILD) | Familial Pulmonary Fibrosis (FPF) |
|---|---|---|---|
| FVC Decline Reduction | Significant reduction [1] | Significant reduction [1] | No significant reduction; more pronounced FVC decline [1] |
| Overall Survival | No significant difference among subgroups; influenced by gender and baseline FVC [1] | No significant difference among subgroups; influenced by gender and baseline FVC [1] | No significant difference among subgroups; influenced by gender and baseline FVC [1] |
| Inferred Mechanism | Responsive to standard antifibrotic pathways [2] | Responsive to standard antifibrotic pathways [2] | Possible distinct, less this compound-responsive pathogenic mechanisms [1] |
> Note: The data in this table is derived from a single, retrospective, monocentric study. The findings regarding FPF require validation in larger, prospective cohorts [1].
For research and development purposes, here is a detailed breakdown of the key experiment that generated the comparative data.
This compound is a multitarget tyrosine kinase inhibitor. Its antifibrotic effect is primarily mediated by the competitive inhibition of key receptor tyrosine kinases involved in fibrotic signaling pathways. The following diagram illustrates its primary targets and downstream effects.
This mechanism directly targets core processes in sporadic IPF and many PF-ILDs. The reduced effectiveness in FPF suggests that the underlying driver pathways in the familial form may involve different or additional signaling mechanisms less susceptible to this compound's inhibition profile [1].
The data indicates that This compound is an effective treatment for slowing functional decline in sporadic IPF and progressive fibrosing ILD, but its efficacy is attenuated in Familial Pulmonary Fibrosis. This has critical implications for drug development: